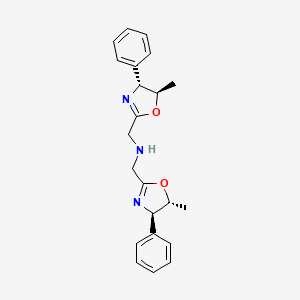
bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two oxazoline rings and a central amine group. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine typically involves the reaction of (4R,5R)-4-methyl-5-phenyl-4,5-dihydrooxazole with a suitable amine precursor. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the oxazoline rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline rings to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism by which bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine exerts its effects is primarily through its role as a chiral ligand. The compound can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is crucial for applications in drug development and other fields .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
Uniqueness
What sets bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine apart from similar compounds is its specific stereochemistry and the presence of two oxazoline rings. This unique structure allows for highly selective and efficient catalysis in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications .
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]methanamine |
InChI |
InChI=1S/C22H25N3O2/c1-15-21(17-9-5-3-6-10-17)24-19(26-15)13-23-14-20-25-22(16(2)27-20)18-11-7-4-8-12-18/h3-12,15-16,21-23H,13-14H2,1-2H3/t15-,16-,21+,22+/m1/s1 |
InChI Key |
JQRJGZWNOBCOKG-DJDZNOHASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)CNCC2=N[C@@H]([C@H](O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(N=C(O1)CNCC2=NC(C(O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















